

cis-J-113863 as an alternative to other chemokine receptor inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-J-113863*

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cis-J-113863: A Comparative Guide to a Potent CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemokine receptor 1 (CCR1) antagonist, **cis-J-113863**, with other notable CCR1 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to CCR1 and its Role in Inflammation

Chemokine receptors are critical mediators of the inflammatory response, guiding the migration of leukocytes to sites of inflammation. CCR1, a member of the C-C chemokine receptor family, is predominantly expressed on monocytes, macrophages, neutrophils, and T cells. Its activation by various chemokines, most notably CCL3 (MIP-1 α) and CCL5 (RANTES), triggers a signaling cascade that leads to chemotaxis and activation of these immune cells. Consequently, CCR1 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.

cis-J-113863: A Profile

cis-J-113863 is a potent and selective small molecule antagonist of the CCR1 receptor. Preclinical studies have demonstrated its efficacy in animal models of inflammatory diseases, highlighting its potential as a therapeutic agent. This guide will delve into the specifics of its performance compared to other CCR1 antagonists.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of **cis-J-113863** in comparison to two other well-characterized CCR1 antagonists, BX-471 and CCX-354.

Table 1: In Vitro Potency and Selectivity of CCR1 Antagonists

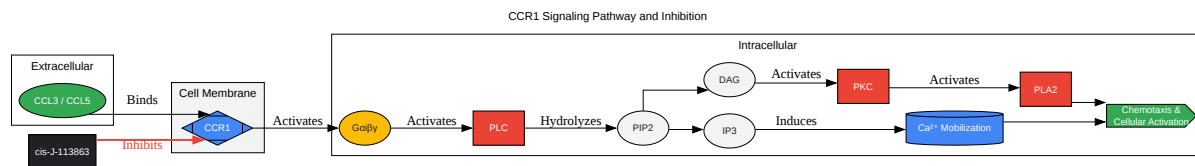
Compound	Target	Human IC50 (nM)	Mouse IC50 (nM)	Human Ki (nM)	Selectivity Notes
cis-J-113863	CCR1	0.9[1][2][3][4]	5.8[1][2][3][4]	N/A	Also a potent antagonist of human CCR3 (IC50 = 0.58 nM), but weak against mouse CCR3 (IC50 = 460 nM). Inactive against CCR2, CCR4, and CCR5.[2]
BX-471	CCR1	5.8 ± 1	198 ± 7	1	Exhibits over 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4.[5]
CCX-354	CCR1	25 (chemotaxis)	N/A	1.5	Potent and selective, with minimal off-target effects.[6][7]

Table 2: In Vivo Efficacy of CCR1 Antagonists in Preclinical Models

Compound	Animal Model	Species	Key Findings
cis-J-113863	Collagen-Induced Arthritis	Mouse	Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints. [3] [4]
Experimental Autoimmune Encephalomyelitis	Mouse	Corrects the imbalance of pro- and anti-inflammatory cytokines. [3]	
BX-471	Experimental Allergic Encephalomyelitis	Rat	Effectively reduces disease severity. [5]
Unilateral Ureteral Obstruction	Mouse	Reduces renal fibrosis. [5]	
CCX-354	Thioglycollate-Induced Peritonitis	Rat	Significant reduction in leukocyte trafficking to the peritoneum.
Lipopolysaccharide-Induced Synovitis	Rabbit	Data not readily available in searched documents.	

Signaling Pathways and Experimental Workflows

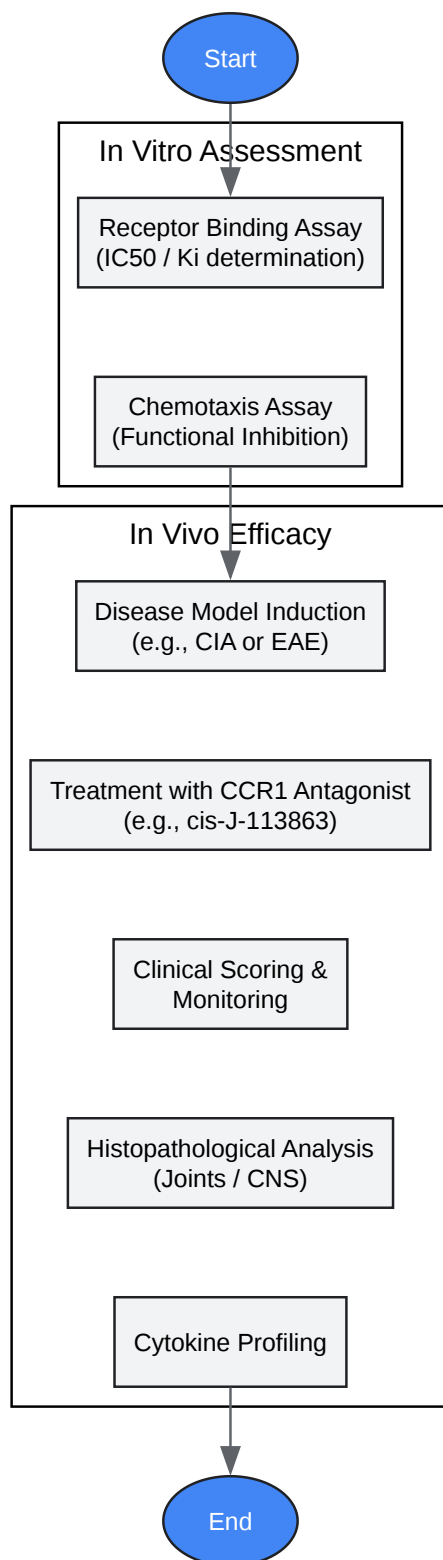
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.



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Caption: CCR1 signaling and inhibition by **cis-J-113863**.

General Preclinical Workflow for CCR1 Antagonists

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Caption: Preclinical evaluation workflow for CCR1 antagonists.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is a generalized procedure for inducing arthritis in mice to test the efficacy of CCR1 antagonists.

1. Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
- **cis-J-113863** or other CCR1 antagonist
- Vehicle control
- Syringes and needles

2. Immunization Protocol:

- On day 0, emulsify bovine type II collagen with an equal volume of CFA.
- Inject 100 μ L of the emulsion intradermally at the base of the tail of each mouse.
- On day 21, administer a booster injection of 100 μ L of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.

3. Treatment Protocol:

- From the day of the booster immunization (day 21) until the end of the experiment (e.g., day 42), administer **cis-J-113863** (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily.

4. Assessment of Arthritis:

- Visually score the paws for signs of arthritis (redness, swelling) daily, starting from day 21. A common scoring system ranges from 0 to 4 for each paw, with a maximum score of 16 per

mouse.

- At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, to evaluate the therapeutic potential of CCR1 antagonists.

1. Materials:

- Female SJL/J mice (8-12 weeks old)
- Myelin proteolipid protein (PLP) 139-151 peptide
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra
- Pertussis toxin
- **cis-J-113863** or other CCR1 antagonist
- Vehicle control
- Syringes and needles

2. Immunization Protocol:

- On day 0, emulsify PLP 139-151 peptide in CFA containing M. tuberculosis.
- Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
- On days 0 and 2, administer pertussis toxin (e.g., 200 ng) intraperitoneally.

3. Treatment Protocol:

- Initiate treatment with **cis-J-113863** (e.g., 10 mg/kg, intraperitoneally) or vehicle control at the onset of clinical signs or at a predetermined time point post-immunization and continue daily.

4. Assessment of EAE:

- Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).
- At the end of the experiment, collect spinal cords and brains for histological analysis of inflammation and demyelination.
- Spleens and lymph nodes can be collected for analysis of T cell responses and cytokine production.

Conclusion

cis-J-113863 stands out as a highly potent CCR1 antagonist with a favorable selectivity profile. Preclinical data in models of rheumatoid arthritis and multiple sclerosis suggest its potential as a therapeutic agent for these and other inflammatory conditions. While direct comparative studies with other CCR1 inhibitors are limited, the available data indicates that **cis-J-113863** possesses comparable or superior potency to other compounds in its class. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility. This guide provides a foundational understanding for researchers to design and interpret future studies involving this promising compound.

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- To cite this document: BenchChem. [cis-J-113863 as an alternative to other chemokine receptor inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234327#cis-j-113863-as-an-alternative-to-other-chemokine-receptor-inhibitors]

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